
4-Bromo-2-fluoro-1,3-dimethoxybenzene
描述
4-Bromo-2-fluoro-1,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
作用机制
Target of Action
The primary target of 4-Bromo-2-fluoro-1,3-dimethoxybenzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its target through a two-step mechanism involving electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This reaction can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence a variety of biochemical pathways involving aromatic compounds .
Result of Action
The primary result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction . The exact molecular and cellular effects of this action would depend on the specific biochemical context in which the reaction occurs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary depending on the presence of other chemical species and the reaction conditions . .
准备方法
The synthesis of 4-Bromo-2-fluoro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1,3-dimethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-Bromo-2-fluoro-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions with nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the bromine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while sulfonation can produce sulfonic acids.
科学研究应用
4-Bromo-2-fluoro-1,3-dimethoxybenzene has several applications in scientific research:
相似化合物的比较
4-Bromo-2-fluoro-1,3-dimethoxybenzene can be compared with other similar compounds, such as:
2-Bromo-4-fluoro-1,3-dimethylbenzene: This compound has methyl groups instead of methoxy groups, which can affect its reactivity and applications.
1,4-Dibromo-2-fluorobenzene:
2-Bromo-5-chloro-1,3-dimethylbenzene: The substitution of chlorine for fluorine introduces different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
1-bromo-3-fluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJBJBLXZJRUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273712 | |
| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222547-68-4 | |
| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222547-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Phenoxycarbonyl)amino]acetic acid](/img/structure/B3040557.png)
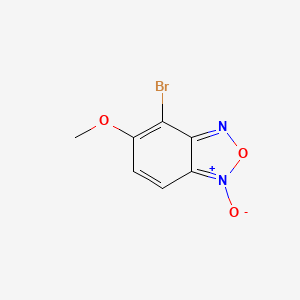
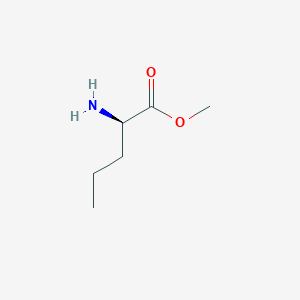
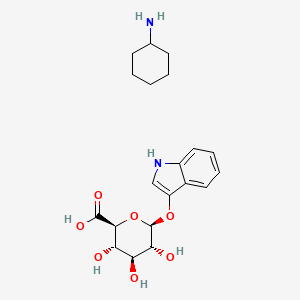
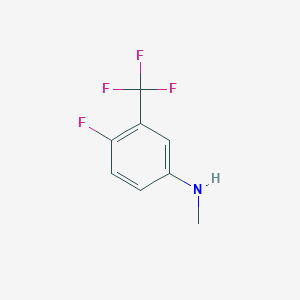
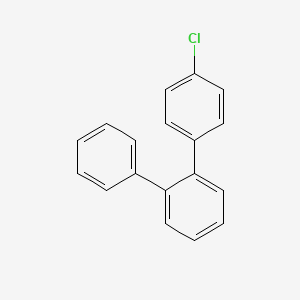
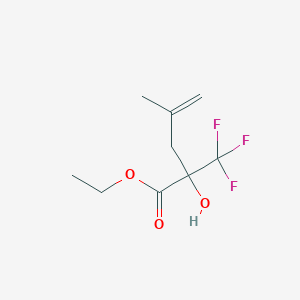
![2-[(2-Fluoroanilino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3040568.png)
![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)
![N1-(4-fluorophenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040571.png)
![N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide](/img/structure/B3040575.png)
![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040577.png)
![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040578.png)
![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)
